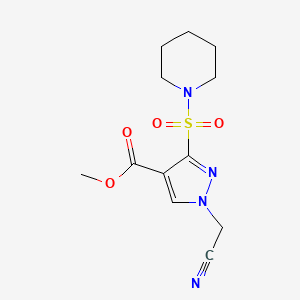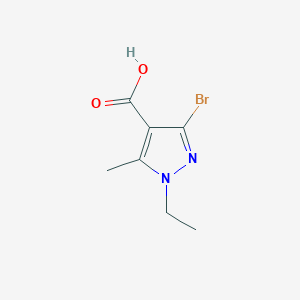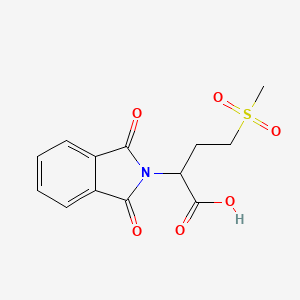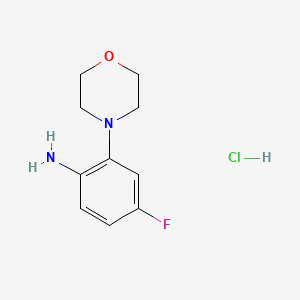![molecular formula C12H18ClN3O2 B2681260 2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide CAS No. 2411195-39-4](/img/structure/B2681260.png)
2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as "CP-31398" and is a small molecule inhibitor that has been shown to have promising effects in various studies.
作用机制
The mechanism of action of CP-31398 is not fully understood, but it is believed to involve the inhibition of the p53-MDM2 interaction. This interaction plays a crucial role in regulating the activity of the p53 tumor suppressor protein, which is involved in cell cycle regulation and apoptosis. By inhibiting the p53-MDM2 interaction, CP-31398 can activate the p53 pathway and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
CP-31398 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway. Additionally, CP-31398 has been shown to have neuroprotective effects and improve cognitive function by reducing oxidative stress and inflammation. CP-31398 has also been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function.
实验室实验的优点和局限性
CP-31398 has several advantages and limitations for lab experiments. Its small molecular weight and solubility in water make it easy to administer to cells and animals. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for cancer research. However, CP-31398 has limited stability in solution, and its synthesis is a complex process that requires specialized equipment and skilled chemists.
未来方向
CP-31398 has several future directions for scientific research. It has potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Future studies could focus on optimizing the synthesis of CP-31398 to improve its stability and yield. Additionally, further studies could investigate the mechanism of action of CP-31398 and its potential interactions with other proteins and pathways. Finally, future studies could investigate the potential side effects of CP-31398 and its safety for use in humans.
Conclusion:
In conclusion, CP-31398 is a promising small molecule inhibitor that has potential applications in scientific research. Its ability to induce apoptosis in cancer cells, reduce oxidative stress and inflammation, and improve cardiac function makes it a promising candidate for the treatment of various diseases. However, its limited stability in solution and complex synthesis process are limitations that must be addressed in future studies. Overall, CP-31398 has significant potential for advancing scientific research and improving human health.
合成方法
The synthesis of CP-31398 involves a multi-step process that includes the use of various reagents and solvents. The first step involves the preparation of 2-(1-methylpyrazol-4-yl)oxirane, which is then reacted with 2-chloro-N-(propan-2-yl)acetamide to obtain the final product. The synthesis of CP-31398 is a complex process that requires skilled chemists and specialized equipment.
科学研究应用
CP-31398 has been extensively studied for its potential applications in scientific research. It has been shown to have promising effects in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. CP-31398 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders. Additionally, CP-31398 has been shown to have cardioprotective effects and reduce the risk of cardiovascular diseases.
属性
IUPAC Name |
2-chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2/c1-9(13)11(17)14-8-12(4-3-5-18-12)10-6-15-16(2)7-10/h6-7,9H,3-5,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBPIOLBVRVMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCCO1)C2=CN(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[2-(Aminomethyl)-1,4-diazabicyclo[3.2.1]octan-4-yl]-phenylmethanone](/img/structure/B2681187.png)
![1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)pyrrolidine](/img/structure/B2681188.png)

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681193.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/no-structure.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681197.png)
![N-(1-cyanocyclobutyl)-2-[(2-ethoxynaphthalen-1-yl)oxy]acetamide](/img/structure/B2681198.png)
![2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2681199.png)
